molecular formula C20H22BrNO4S B11684437 Ethyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11684437
M. Wt: 452.4 g/mol
InChI Key: ZGBQKLUVAWECJN-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Bromophenoxy Group: This step often involves a nucleophilic substitution reaction where a bromophenol derivative reacts with an appropriate electrophile.

    Acetamido Group Addition: This can be introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the body.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfur-containing heterocycles with biological systems.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the benzothiophene core can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3-BROMO-4-METHYLPHENOXY)ACETATE: This compound shares the bromophenoxy group but lacks the benzothiophene core.

    ETHYL 2-(4-BROMO-3-METHYLPHENOXY)ACETATE: Similar structure but without the tetrahydrobenzothiophene moiety.

Uniqueness

ETHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its benzothiophene core and bromophenoxy group, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22BrNO4S/c1-3-25-20(24)18-14-6-4-5-7-16(14)27-19(18)22-17(23)11-26-13-8-9-15(21)12(2)10-13/h8-10H,3-7,11H2,1-2H3,(H,22,23)

InChI Key

ZGBQKLUVAWECJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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